Otophylloside B 4'''-O-beta-D-cymaropyranoside

Description

Properties

IUPAC Name |

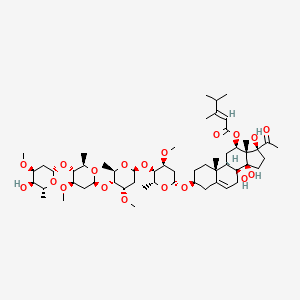

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37+,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDOHRCAEPBFBO-REVHYHNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H90O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Elucidation of Otophylloside B 4'''-O-beta-D-cymaropyranoside

This guide provides an in-depth technical analysis of the chemical structure, spectroscopic characteristics, and pharmacological context of Otophylloside B 4'''-O-beta-D-cymaropyranoside , a complex C-21 steroidal glycoside.

Executive Chemical Summary

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a bioactive pregnane glycoside isolated from the roots of Cynanchum otophyllum (Asclepiadaceae). It represents a higher-order glycosylated derivative of the parent compound, Otophylloside B .

| Parameter | Data |

| IUPAC Name | Caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside |

| Molecular Formula | C₅₆H₉₀O₁₉ |

| Molecular Weight | 1067.31 g/mol |

| CAS Number | 171422-85-8 |

| Chemical Class | C-21 Steroidal Glycoside (Pregnane derivative) |

| Aglycone | Caudatin (Deacylmetaplexigenin 12-O-ikemaate) |

| Sugar Moiety | Linear tetrasaccharide of D-Cymarose |

Structural Architecture

The molecule is constructed from a lipophilic steroidal core (aglycone) linked to a linear oligosaccharide chain. The structural integrity relies on the specific stereochemical arrangement of the pregnane skeleton and the glycosidic linkages of the deoxy sugars.

The Aglycone: Caudatin

The core scaffold is Caudatin , a polyoxygenated pregnane derivative.

-

Skeleton: 3β, 8β, 14β, 17β, 20-pentahydroxypregn-5-ene.

-

Esterification: The hydroxyl group at C-12 is esterified with ikemaic acid ((E)-3,4-dimethyl-2-pentenoic acid). This ester side chain is critical for the compound's lipophilicity and interaction with biological membranes.

-

Key Features:

-

C-5/C-6 Double Bond: A characteristic Δ5-unsaturation in the B-ring.

-

Polyhydroxylation: Hydroxyl groups at C-8, C-14, and C-17 provide hydrogen-bonding donors/acceptors, influencing the spatial conformation of the side chain at C-17.

-

C-20 Configuration: The orientation of the hydroxyl at C-20 is typically beta in these bioactive glycosides.

-

The Oligosaccharide Chain

The glycosidic chain is attached to the C-3 hydroxyl of the aglycone. The name "4'''-O-beta-D-cymaropyranoside" indicates the addition of a fourth sugar unit to the terminal sugar of the parent Otophylloside B (which is a trisaccharide).

-

Composition: Four repeating units of D-Cymarose (2,6-dideoxy-3-O-methyl-D-ribo-hexose).

-

Linkage: The sugars are linked linearly via β-(1→4) glycosidic bonds.

-

Sequence:

-

Inner Sugar (S1): Attached to Aglycone C-3.

-

Middle Sugar (S2): Attached to S1 C-4.

-

Penultimate Sugar (S3): Attached to S2 C-4 (Terminal sugar of Otophylloside B).

-

Terminal Sugar (S4): Attached to S3 C-4 (The "4'''-O" substituent).

-

Structural Logic & Causality

The presence of 2,6-dideoxy sugars (cymarose) renders the glycoside chain acid-labile and highly lipophilic compared to glucose-based chains. This specific sugar sequence is known as a "cardiac glycoside-like" motif, although the aglycone is a pregnane (C-21) rather than a cardenolide (C-23). The methylation at C-3 of the cymarose units prevents further metabolic conjugation at those positions, stabilizing the chain against enzymatic hydrolysis in certain biological compartments.

Spectroscopic Characterization (Diagnostic Signals)

Identification of this compound relies on high-resolution NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Mass Spectrometry (ESI-MS)

-

Ionization: Positive ion mode typically yields

or -

Fragmentation: Sequential loss of sugar units (144 Da for cymarose) is the hallmark fragmentation pattern.

-

1067 (Parent)

-

1067 (Parent)

NMR Spectroscopy (¹H & ¹³C)

The following diagnostic shifts confirm the structure:

| Moiety | Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Diagnostic Feature |

| Aglycone | C-6 (Olefinic) | ~5.40 (m) | ~120.0 | Δ5-double bond |

| C-12 (Ester methine) | ~4.60 (dd) | ~72.0 | Shifted downfield due to ester | |

| Ikemaoyl (Olefinic) | ~5.70 (s) | ~115.0 | Conjugated ester double bond | |

| Sugars | Anomeric (H-1) | 4.70 - 5.20 (dd) | 95.0 - 102.0 | Four distinct anomeric signals |

| C-3 O-Me | ~3.40 (s) | ~56.0 - 58.0 | Four methoxy singlets | |

| C-6 Methyl | ~1.20 (d) | ~18.0 | Four doublets (deoxy position) |

Note: Chemical shifts are solvent-dependent (typically measured in Pyridine-d₅ or CDCl₃).

Pharmacological Potential & SAR[9]

Research into Cynanchum glycosides suggests that the length and composition of the sugar chain critically modulate bioactivity.

-

Cytotoxicity: The tetrasaccharide chain enhances cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7) compared to the aglycone alone. The lipophilic sugar chain facilitates transmembrane transport, allowing the steroid core to interact with intracellular targets (potentially Na+/K+-ATPase or specific nuclear receptors).

-

Antiepileptic Activity: Otophylloside B (the trisaccharide) exhibits significant antiepileptic properties.[1] The addition of the fourth cymarose unit (4'''-O-derivative) modulates this activity, potentially altering the pharmacokinetic profile (half-life and blood-brain barrier penetration).

-

Neuroprotection: Related C-21 steroids have shown neuroprotective effects against Aβ-toxicity in C. elegans models, suggesting a potential role in neurodegenerative therapy.

Structural Visualization

The following diagram illustrates the connectivity of the tetrasaccharide chain to the Caudatin aglycone.

Figure 1: Connectivity map of Otophylloside B 4'''-O-β-D-cymaropyranoside showing the linear (1→4) linkage of four cymarose units to the Caudatin core.

Experimental Protocol: Hydrolytic Validation

To validate the presence of the specific sugar moieties, a stepwise acid hydrolysis protocol is recommended.

-

Mild Acid Hydrolysis:

-

Dissolve 5 mg of compound in 0.05 M H₂SO₄ (50% dioxane/water).

-

Heat at 95°C for 1 hour.

-

Result: Cleavage of the 2,6-dideoxy sugars.

-

Analysis: Extract aglycone with CHCl₃. Neutralize aqueous layer and analyze sugars via TLC or GC-MS (after derivatization) to confirm D-cymarose identity.

-

-

Aglycone Verification:

-

The organic layer yields Caudatin .

-

Verify via ¹H NMR: Look for the characteristic ikemaoyl ester signals (olefinic proton at δ 5.70) which would be lost if strong alkaline hydrolysis were used (saponification).

-

References

-

Zhao, Y. B., et al. (2006). "C21 steroidal glycosides of seven sugar residues from Cynanchum otophyllum." Steroids, 71(11-12), 935-941.[2]

-

Li, J. L., et al. (2015). "Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole." Journal of Natural Products, 78(7), 1548-1555.

-

TargetMol. "Otophylloside B 4'''-O-beta-D-cymaropyranoside - Chemical Data." [3]

-

PubChem. "Caudatin - Compound Summary."

Sources

Natural sources of Otophylloside B 4'''-O-beta-D-cymaropyranoside in Cynanchum species

An In-Depth Technical Guide to the Isolation, Characterization, and Pharmacological Profiling of Otophylloside B 4'''-O-beta-D-cymaropyranoside

Executive Summary

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a highly complex C-21 steroidal glycoside (pregnane glycoside) naturally sourced from the roots of Cynanchum otophyllum Schneid. (Asclepiadaceae), a plant endemic to China and traditionally utilized in the formulation of the medicinal preparation Qingyangshen[1][2]. This technical whitepaper delineates the botanical sourcing, rigorous extraction methodologies, and the molecular signaling pathways that underpin the compound's efficacy as a potent neuroprotective, anti-aging, and anti-epileptic agent[3][4].

Botanical Sourcing and Phytochemical Architecture

Cynanchum otophyllum serves as a critical biological repository for bioactive pregnane glycosides[4]. The structural architecture of Otophylloside B 4'''-O-beta-D-cymaropyranoside consists of a highly conserved C-21 steroidal aglycone core (typically qingyangshengenin or caudatin) esterified at the C-12 position, conjugated to a straight oligosaccharide chain at the C-3 position[4][5].

The defining phytochemical feature of this specific derivative is the terminal addition of a

-

Causality in Structure-Activity Relationship (SAR) : The extended cymarose sugar chain enhances the molecule's amphiphilic character. This delicate lipophilicity-hydrophilicity balance is crucial for penetrating the blood-brain barrier (BBB), allowing the compound to exert central nervous system (CNS) effects, such as the suppression of seizure-like locomotor activity[4].

Step-by-Step Extraction and Isolation Protocol

Isolating complex steroidal glycosides requires a self-validating, multi-stage chromatographic approach to prevent the hydrolysis of delicate ester groups and glycosidic bonds.

-

Step 1: Matrix Penetration and Primary Extraction Air-dried roots of C. otophyllum are pulverized to maximize surface area and extracted with 75% ethanol under reflux (3 cycles, 3 hours each)[6]. Causality: A 75% ethanolic solvent system is specifically chosen because it effectively disrupts the cellular matrix while providing the optimal dielectric constant to solubilize both the non-polar steroidal core and the highly polar oligosaccharide chains[6].

-

Step 2: Liquid-Liquid Partitioning The ethanolic extract is concentrated under reduced pressure to remove the organic solvent. The resulting residue is suspended in distilled water and sequentially partitioned with chloroform (

)[6]. Causality: Chloroform selectively partitions the target pregnane glycosides into the organic phase, efficiently stripping away highly polar interferents such as free sugars, tannins, and water-soluble proteins left in the aqueous phase[6]. -

Step 3: Chromatographic Fractionation The

fraction is loaded onto a silica gel column and eluted using a gradient solvent system of -

Step 4: High-Resolution Purification Target fractions are further resolved using ODS (C18) reversed-phase chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC)[5]. Causality: Semi-preparative HPLC is mandatory at this stage to achieve baseline separation of closely related structural isomers, particularly distinguishing between D- and L-cymarose sugar variants that frequently co-exist in Cynanchum species[5].

-

Step 5: Self-Validating Analytical Confirmation The isolated compound is subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Electrospray Ionization (ESI) source. Validation Logic: The ESI-MS/MS provides a self-validating dataset. The precursor ion confirms the exact molecular mass, while the fragmentation pattern reveals the sequential loss of sugar moieties (e.g., the terminal 4'''-O-

-D-cymaropyranoside), definitively confirming the glycosidic linkage sequence and the intact aglycone core[6].

Fig 1. Step-by-step extraction and isolation workflow for pregnane glycosides from C. otophyllum.

Pharmacological Mechanisms and Signaling Pathways

The therapeutic potential of Otophylloside B derivatives is anchored in two primary domains: neuroprotection against neurodegenerative diseases and the suppression of epileptic seizures.

Anti-Alzheimer's and Anti-Aging Efficacy (A Toxicity Mitigation)

In Caenorhabditis elegans models of Alzheimer's Disease (AD), Otophylloside B has been proven to significantly decrease Amyloid-

Mechanistic Pathway :

-

HSF-1 Activation : The compound increases the transcriptional activity of Heat Shock Factor 1 (HSF-1)[3][8]. This upregulates downstream chaperone genes, specifically hsp-12.6, hsp-16.2, and hsp-70, which actively prevent the misfolding and aggregation of A

peptides[3][7]. -

DAF-16 (FOXO) Activation : Otophylloside B partially activates DAF-16, a FOXO homolog, leading to the upregulation of the antioxidant enzyme gene sod-3[3][7]. This neutralizes the reactive oxygen species (ROS) generated by A

plaques, extending lifespan and improving heat stress resistance[2][3].

Anti-Epileptic Activity

Otophylloside B and its structurally related glycosides exhibit potent anti-epileptic properties, demonstrating the ability to suppress seizure-like locomotor activity induced by pentylenetetrazole (PTZ) in zebrafish models[4]. The efficacy is heavily dependent on the presence of the C-12 ester group on the pregnane skeleton[4].

Fig 2. Molecular mechanism of Otophylloside B derivatives in attenuating Aβ toxicity via HSF-1.

Quantitative Data Summary

| Biological Target / Model | Observed Pharmacological Effect | Putative Molecular Mechanism | Reference |

| C. elegans AD Model | Decreased A | Upregulation of hsf-1 and target genes (hsp-16.2, hsp-70) | [3],[7] |

| Zebrafish PTZ Model | Suppression of seizure-like locomotor activity | GABAergic modulation / C-12 ester interaction | [4] |

| C. elegans Wild-Type | Lifespan extension (up to 11.3%) | Partial activation of DAF-16; upregulation of sod-3 | [2] |

References

1.[1] Title : Cynanchum otophyllum Schneid. extract | Natural Compounds | MedChemExpress Source : medchemexpress.com URL : 1 2.[3] Title : Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease Source : integrativebiology.ac.cn URL : 3 3.[4] Title : Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole Source : acs.org URL : 4 4.[2] Title : The Lifespan-Promoting Effect of Otophylloside B in Caenorhabditis elegans Source : rhhz.net URL : 2 5.[5] Title : Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces Source : chemfaces.com URL : 5 6.[6] Title : Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures Source : nih.gov URL : 6 7.[7] Title : Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed Source : nih.gov URL : 7 8.[8] Title : Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - 整合生物学期刊集群 Source : integrativebiology.ac.cn URL : 8

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. Exploring the Significance, Extraction, and Characterization of Plant-Derived Secondary Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]

Physical and chemical properties of Otophylloside B 4'''-O-beta-D-cymaropyranoside

Technical Monograph: Otophylloside B 4'''-O- -D-cymaropyranoside[1][2]

Executive Summary

Otophylloside B 4'''-O-

Chemical Identity & Structural Architecture[2][3][4]

Nomenclature and Identifiers

| Property | Specification |

| Chemical Name | Otophylloside B 4'''-O- |

| CAS Number | 171422-85-8 (Note: 171422-82-5 refers to the |

| Molecular Formula | C |

| Molecular Weight | 1067.31 g/mol |

| Parent Scaffold | Otophylloside B (C |

| Aglycone Core | Qingyangshengenin (Caudatin-type C-21 steroid) |

| Classification | Pregnane Glycoside / C-21 Steroidal Saponin |

Structural Composition

The molecule consists of a lipophilic steroidal core (aglycone) glycosylated at the C-3 position with a linear tetrasaccharide chain.

-

Aglycone : Qingyangshengenin (characterized by a 12-

-OH and C-20 keto group). -

Glycosidic Linkage : The sugar chain is linked via

bonds.[1]-

Sugar I (Inner) :

-D-Oleandrose -

Sugar II :

-D-Cymarose -

Sugar III :

-D-Cymarose -

Sugar IV (Terminal) :

-D-Cymarose (The defining modification)

-

Structural Hierarchy Diagram

Physicochemical Properties[1][4][5][9][10][11][12]

Understanding the physical behavior of this compound is essential for formulation and assay development.

| Property | Value/Description |

| Physical State | White amorphous powder |

| Solubility | High : DMSO, Pyridine, Methanol, EthanolLow/Insoluble : Water, Hexane |

| Melting Point | 142–145 °C (Decomposes) |

| Optical Rotation | |

| Stability | Stable in solid state at -20°C for >2 years. Hydrolysis occurs in acidic media (cleaving sugar units). |

| LogP (Predicted) | ~3.5 (Lipophilic due to deoxy sugars and steroid core) |

Key Insight : The presence of multiple deoxy sugars (cymarose and oleandrose) confers significant lipophilicity compared to glucose-based saponins, facilitating blood-brain barrier (BBB) permeability—a crucial trait for its neuroprotective applications.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

Objective : To separate the target compound from related congeners (e.g., Otophylloside A, B) in Cynanchum extracts.

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm).

-

Mobile Phase :

-

Solvent A: Water (0.1% Formic Acid)

-

Solvent B: Acetonitrile (MeCN)

-

-

Gradient Program :

-

0–10 min: 30% → 45% B

-

10–30 min: 45% → 65% B

-

30–45 min: 65% → 90% B

-

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 210 nm (absorption of the steroid enone system) and ELSD (Evaporative Light Scattering Detector) for higher sensitivity.

-

Retention Time : ~22.5 min (elutes after Otophylloside B due to increased lipophilicity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent : Pyridine-

Diagnostic Signals (600 MHz, Pyridine-

-

Aglycone :

-

H-6 (Olefinic) :

5.40 (m) -

18-CH

: -

21-CH

:

-

-

Anomeric Protons (H-1', H-1'', H-1''', H-1'''') :

-

Four distinct doublets in the region

4.80 – 5.20 ppm (

-

-

Sugar Methyls :

-

Doublets at

1.10 – 1.40 ppm (C-6 methyls of deoxy sugars). -

Methoxy singlets (-OCH

) at

-

Mass Spectrometry (ESI-MS)

-

Ionization Mode : Positive Ion Mode (ESI+)

-

Key Ions :

-

Fragmentation : Sequential loss of sugar units (144 Da for cymarose) is observed in MS/MS, confirming the terminal position of the fourth sugar.

Isolation and Extraction Workflow

The isolation of this specific derivative requires fractionation of the total glycoside pool from Cynanchum otophyllum.

Biological Applications & Mechanism

Cytotoxicity

Otophylloside B 4'''-O-

-

Targets : Human glioma (U251), Cervical cancer (HeLa), Liver cancer (HepG2).

-

IC

Values : Typically in the range of 10–40 µM . -

Mechanism : Induction of cell cycle arrest at G2/M phase and triggering of apoptosis via the mitochondrial pathway (caspase-3 activation).

Neuroprotection

Like its parent Otophylloside B, this derivative shows promise in epilepsy models.

References

-

Isolation & Structure : Steroids, 2011.[1] "C21 steroidal glycosides from the roots of Cynanchum otophyllum".

-

Parent Compound Data : MedChemExpress. "Otophylloside B Product Information".

-

Chemical Properties : ChemFaces. "Otophylloside B 4'''-O-beta-D-cymaropyranoside Datasheet".

-

Biological Activity : Journal of Asian Natural Products Research, 2015. "Antiepileptic C21 steroids from the roots of Cynanchum otophyllum".

-

Comparative Glycoside Analysis : TargetMol. "Otophylloside B 4'''-O-beta-D-cymaropyranoside Compound Summary".

Structural Elucidation and Analytical Profiling of Otophylloside B: A Comprehensive Methodological Guide

Executive Summary & Pharmacological Context

Otophylloside B is a complex C-21 steroidal (pregnane) glycoside naturally occurring in the roots of Cynanchum otophyllum Schneid, a plant traditionally known as Qingyangshen[1]. The structural elucidation of steroidal saponins is notoriously challenging due to the complex stereochemistry of the aglycone core and the highly variable, heavily branched oligosaccharide chains attached to it.

Historically, Otophylloside B and its analogs (such as Otophylloside A) were isolated and identified for their potent antiepileptic properties, demonstrating the ability to protect against audiogenic seizures[2]. More recently, advanced pharmacological screening has revealed that Otophylloside B possesses significant neuroprotective capabilities; it actively protects against amyloid-beta (Aβ) toxicity and decreases Aβ deposition at the mRNA level in Caenorhabditis elegans models of Alzheimer's disease[3]. Furthermore, it has been shown to suppress seizure-like locomotor activity induced by pentylenetetrazole in zebrafish models[4].

Understanding the precise molecular architecture of Otophylloside B is the foundational step for structure-activity relationship (SAR) modeling and future synthetic drug design. This whitepaper outlines the definitive, self-validating spectroscopic workflows required to isolate and elucidate this complex molecule.

Self-Validating Extraction and Isolation Protocol

To obtain high-purity Otophylloside B suitable for advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, the isolation protocol must be rigorously designed to prevent artifact formation. The following step-by-step methodology functions as a self-validating system: each phase includes an analytical checkpoint to confirm the presence of the target analyte before proceeding.

Step-by-Step Methodology

-

Exhaustive Extraction: Macerate 1.0 kg of air-dried, powdered roots of C. otophyllum in 95% ethanol (EtOH) at room temperature for 3 cycles (48 hours each). Causality: Cold ethanolic extraction prevents the thermal degradation of delicate ester linkages on the steroidal core that often occurs during hot reflux.

-

Solvent Partitioning (Lipid Removal): Concentrate the extract under reduced pressure, suspend the residue in distilled water, and partition successively with petroleum ether. Checkpoint: Analyze the petroleum ether layer via Thin-Layer Chromatography (TLC); discard if devoid of Dragendorff-positive or sulfuric acid-charring spots.

-

Target Enrichment (Glycoside Capture): Partition the remaining aqueous layer with n-butanol (n-BuOH). Causality: n-Butanol’s moderate dielectric constant perfectly matches the polarity of C-21 steroidal glycosides, selectively pulling them from the aqueous phase while leaving behind highly polar, non-bioactive free sugars and tannins.

-

Silica Gel Chromatography: Load the concentrated n-BuOH fraction onto a silica gel column. Elute with a gradient of chloroform-methanol (100:0 to 50:50, v/v). Checkpoint: Rapid LC-MS profiling of fractions. Only pool fractions exhibiting the characteristic[M+Na]+ mass signatures of pregnane glycosides.

-

Preparative HPLC: Purify the pooled active fractions using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) column, utilizing an acetonitrile-water gradient to yield pure Otophylloside B.

Caption: Workflow for the extraction and isolation of Otophylloside B.

High-Resolution Mass Spectrometry (HR-MS/MS)

The first phase of structural elucidation relies on Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS).

The Causality of the Technique: Q-TOF is deliberately chosen over single quadrupole systems because it provides sub-ppm mass accuracy, which is mathematically necessary to restrict the possible elemental compositions (C, H, O) to a single, definitive molecular formula.

During tandem MS (MS/MS), soft ionization (ESI+) yields the intact precursor ion (usually [M+Na]+). By applying targeted Collision-Induced Dissociation (CID), we exploit the fact that glycosidic bonds are physically weaker than the carbon-carbon bonds of the steroidal aglycone. As the collision energy increases, the oligosaccharide chain fragments sequentially from the terminal sugar down to the core. By calculating the neutral mass losses (

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular formula and sugar sequence, NMR spectroscopy is the authoritative tool for determining atomic connectivity and 3D stereochemistry.

-

1D NMR (

H and -

2D NMR (HSQC, HMBC, ROESY):

-

HSQC maps protons directly to their parent carbons, resolving complex overlapping signals in the steroidal core.

-

HMBC is the critical causal link for structural assembly. By detecting long-range coupling across two or three bonds (

J -

ROESY provides through-space correlations, confirming the relative stereochemistry (e.g., the

/

-

Data Presentation: Spectroscopic Data Summary

The following table summarizes the quantitative parameters and their structural significance during the elucidation of C-21 steroidal glycosides like Otophylloside B.

| Analytical Technique | Target Parameter | Typical Data Range / Observation | Structural Significance |

| HR-ESI-MS | [M+Na] | Sub-ppm mass accuracy | Determines the exact molecular formula. |

| MS/MS (CID) | Neutral losses ( | -130 Da (Cymarose), -144 Da (Oleandrose) | Sequences the oligosaccharide chain sequentially. |

| Anomeric Protons | Confirms | ||

| Anomeric Carbons | Quantifies the exact number of monosaccharide units. | ||

| HMBC (2D NMR) | Maps sugar-sugar and sugar-aglycone connectivity. |

Biological Mechanism of Action: Pathway Visualization

The structural complexity of Otophylloside B directly dictates its binding affinity and biological efficacy. Beyond its antiepileptic activity[1], recent in vivo studies utilizing C. elegans have mapped its specific intracellular signaling pathway regarding Alzheimer's disease pathology[3].

Otophylloside B exerts its neuroprotective effects by upregulating the heat shock transcription factor (HSF-1), which subsequently increases the expression of critical chaperones like hsp-16.2 and hsp-70. Concurrently, it activates the FOXO transcription factor DAF-16, leading to the expression of the antioxidant gene sod-3. Together, these pathways clear Aβ deposition and extend organismal lifespan[3].

Caption: Molecular mechanism of Otophylloside B in mitigating Aβ toxicity.

Conclusion

The structural elucidation of Otophylloside B requires a meticulously orchestrated convergence of analytical techniques. By pairing the sequential fragmentation capabilities of HR-MS/MS with the definitive spatial and connectivity mapping of 2D NMR (specifically HMBC and ROESY), researchers can confidently resolve the complex C-21 steroidal core and its branched glycosidic appendages. This rigorous analytical foundation is what enables the downstream validation of its potent antiepileptic and neuroprotective biological pathways, paving the way for future therapeutic development.

References

-

Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease Source: integrativebiology.ac.cn URL:3

-

Otophylloside B | Antiepileptic Agent Source: medchemexpress.com URL:1

-

Two new antiepilepsy compounds——otophyllosides a and b (1985) Source: scispace.com URL:2

-

Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole Source: researchgate.net URL:4

Sources

Methodological & Application

Advanced Extraction and Isolation Protocol: Otophylloside B 4'''-O-beta-D-cymaropyranoside

Source Matrix: Cynanchum otophyllum Roots (Qingyangshen) Target Analyte: C-21 Steroidal Glycoside (CAS: 171422-85-8) Application: Pharmaceutical Development (Neuroprotective/Cytotoxic Agents)

Part 1: Strategic Overview & Mechanism

This protocol details the isolation of Otophylloside B 4'''-O-beta-D-cymaropyranoside (hereafter OB-Cym ), a complex C-21 steroidal glycoside. Unlike simple phenolic extractions, the isolation of OB-Cym requires a specific focus on preserving the labile glycosidic linkages (specifically the 2,6-dideoxy sugars like cymarose) while effectively separating the compound from structurally similar pregnane derivatives (e.g., Caudatin, Otophylloside A/B).

The Chemo-Physical Logic

-

Solvent Polarity Matching: OB-Cym possesses a hydrophobic steroid backbone (aglycone: Caudatin) and a moderately polar oligosaccharide chain. A high-percentage ethanol extraction (80-95%) is selected to solubilize the glycoside while minimizing the co-extraction of highly polar polysaccharides and proteins.

-

Fractionation Strategy: The critical enrichment step utilizes Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) . While many glycosides partition into n-butanol, C-21 steroidal glycosides in Cynanchum species exhibit sufficient lipophilicity to be recovered in the CHCl₃/EtOAc fraction, separating them from more polar saponins and sugars.

-

Stability Control: The deoxy-sugar linkages are acid-sensitive. All solvents must be neutral, and temperature during reflux/evaporation must be controlled (<60°C) to prevent hydrolysis of the terminal cymarose units.

Part 2: Extraction & Isolation Workflow (Visualization)

Figure 1: Step-by-step isolation workflow for C-21 steroidal glycosides from Cynanchum otophyllum.[1][2][3]

Part 3: Detailed Experimental Protocol

Phase 1: Pre-Extraction & Crude Extraction

Objective: Maximize yield of total steroidal glycosides.

-

Material Preparation:

-

Dry Cynanchum otophyllum roots in a shaded, ventilated area (avoid direct sun to prevent UV degradation).

-

Pulverize dried roots to a coarse powder (40-60 mesh). Note: Too fine a powder causes filtration clogging; too coarse reduces yield.

-

-

Reflux Extraction:

-

Solvent: 80% Ethanol (v/v) in water.

-

Ratio: 1:10 (Solid:Solvent, w/v).

-

Procedure: Perform reflux extraction three times (2 hours, 1.5 hours, 1 hour).

-

Filtration: Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 50–55°C until ethanol is removed.

-

Result: A dark brown, syrupy residue (Crude Extract).

-

Phase 2: Liquid-Liquid Fractionation (Enrichment)

Objective: Remove lipids (non-polar) and highly polar sugars, isolating the C-21 glycoside fraction.

-

Suspension: Suspend the crude residue in distilled water (approx. 1:5 ratio relative to original root weight).

-

Defatting:

-

Extract with Petroleum Ether (60-90°C) three times.

-

Action: Discard the Petroleum Ether layer (contains fats, chlorophyll, waxes).

-

-

Target Extraction:

-

Extract the aqueous phase with Chloroform (CHCl₃) or Ethyl Acetate four times.

-

Scientific Insight: Chloroform is often preferred for C-21 steroids as it selectively extracts the aglycone-rich glycosides while leaving saponins and tannins in the water/butanol phase.

-

-

Concentration: Combine the CHCl₃/EtOAc layers, dry over anhydrous Na₂SO₄, and evaporate to dryness. This is the Enriched Fraction .

Phase 3: Chromatographic Isolation

Objective: Separate OB-Cym from structurally related analogs (e.g., Otophylloside A, B).

Step A: Silica Gel Column Chromatography (Normal Phase)

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Chloroform : Methanol gradient (100:1

50:1 -

Monitoring: TLC (CHCl₃:MeOH:H₂O, 8:2:0.1), visualized with 10% H₂SO₄ in EtOH (heating required). C-21 glycosides appear as distinct spots (often violet/blue).

-

Collection: Pool fractions containing the target spot (Rf ~0.4-0.6 in 10:1 system).

Step B: MCI Gel / ODS Column (Reverse Phase)

-

Purpose: Remove pigments and separate based on hydrophobicity.

-

Column: MCI GEL CHP20P or ODS-A (C18).

-

Elution: Methanol : Water gradient (30%

100% MeOH). -

Target Elution: OB-Cym typically elutes between 60-80% Methanol due to the lipophilic nature of the deoxy-sugar chain.

Step C: Semi-Preparative HPLC (Final Purification)

-

Column: C18 (e.g., Agilent ZORBAX SB-C18, 5

m, 9.4 x 250 mm). -

Mobile Phase: Acetonitrile : Water (Isocratic or shallow gradient).

-

Suggested Start: 35% Acetonitrile (Isocratic) or 30-50% gradient over 30 mins.

-

-

Flow Rate: 2.0 - 3.0 mL/min.

-

Detection: UV at 210 nm (absorption of the carbonyl/double bond in the aglycone).

-

Collection: Collect the peak corresponding to OB-Cym (verify retention time with standard if available, or MS profile).

Part 4: Validation & Quality Control (Self-Validating System)

To ensure the isolated compound is indeed Otophylloside B 4'''-O-beta-D-cymaropyranoside , use the following markers.

Mass Spectrometry (ESI-MS)

-

Molecular Formula: C₅₆H₉₀O₁₉[2]

-

Molecular Weight: ~1067.31 Da[2]

-

Key Ions:

-

Positive Mode:

at m/z ~1090. -

Negative Mode:

or -

Fragmentation Pattern: Look for sequential loss of sugar units (cymarose: -144 Da; oleandrose: -144 Da). The "4'''-O..." designation implies an extended chain; fragmentation should reveal the core Otophylloside B mass (~923 Da) after the loss of the terminal cymarose.

-

NMR Spectroscopy (Diagnostic Signals)

-

Aglycone (Caudatin):

-

C-18 and C-19 methyl signals (singlets).

-

C-20 carbonyl signal (~209 ppm).

-

-

Sugar Chain:

-

Anomeric Protons: Multiple doublets in the 4.4–5.0 ppm range (corresponding to the number of sugars, likely 4-5 units).

-

Cymarose Signals: Characteristic methoxy groups (–OCH₃) at ~3.4–3.6 ppm and methyl doublets at ~1.2 ppm.

-

Linkage Verification: HMBC correlations between the anomeric proton of the terminal cymarose and the C-4''' of the preceding sugar.

-

Quantitative Analysis Table

| Parameter | Specification | Method |

| Purity | > 95% (Area Normalization) | HPLC-UV (210 nm) |

| Appearance | White amorphous powder | Visual |

| Solubility | Soluble in MeOH, DMSO; Insoluble in Water | Solubility Test |

| Bioactivity | IC₅₀ ~30-40 | Cytotoxicity Assay [1, 3] |

References

-

Li, X., Zhang, M., Xiang, C., Li, B. C., & Li, P. (2015). Antiepileptic C21 steroids from the roots of Cynanchum otophyllum.[1][4] Journal of Asian Natural Products Research, 17(7), 724–732.[1] Link

-

Zhao, Y. B., Fan, Q. S., Xu, G. L., Feng, Z. L., & Hao, X. J. (2014).[5] C21 steroidal glycosides from acidic hydrolysate of Cynanchum otophyllum.[5] Chinese Herbal Medicines, 6(4), 319-323.[5] Link

-

Dong, X., et al. (2018). C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum.[6][7][8] Bioorganic & Medicinal Chemistry Letters, 28(9), 1520-1524.[7] Link

-

TargetMol. (n.d.). Otophylloside B 4'''-O-beta-D-cymaropyranoside Product Sheet. Link

-

Wan, H., et al. (2017). Otophylloside B protects against Aβ toxicity in Caenorhabditis elegans models of Alzheimer's disease.[9] Natural Products and Bioprospecting, 7(2), 207–214.[9] Link

Sources

- 1. Antiepileptic C21 steroids from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. Otophylloside B 4'''-O-α-L-cymaropyranoside | Cryptolepis | Ambeed.com [ambeed.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solvent systems for isolation of Otophylloside B 4'''-O-beta-D-cymaropyranoside

[1]

Target Molecule: Otophylloside B 4'''-O-beta-D-cymaropyranoside Source Material: Cynanchum otophyllum Schneid.[1][3][4] (Roots) Chemical Class: C-21 Steroidal Glycoside (Pregnane derivative) Primary Application: Pharmaceutical Reference Standard, Anti-epileptic/Neuroprotective Research[1][2][4]

Executive Summary & Physicochemical Profile[1][2][5]

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a complex glycoside comprising the aglycone Caudatin linked to a tetrasaccharide chain.[1] The presence of multiple deoxy-sugars (cymarose, oleandrose, digitoxose) imparts a unique solubility profile: it is less polar than typical saponins but more polar than the aglycone Caudatin.[1][2]

Critical Isolation Challenges:

-

Glycosidic Bond Stability: The 2,6-dideoxy sugars (cymarose) are acid-labile.[1][2] Strictly neutral conditions must be maintained to prevent hydrolysis.[1][2]

-

Isomeric Separation: The compound often co-exists with its

-L-cymarose isomer and other homologues (e.g., Otophylloside A, B).[1][2] High-resolution Reverse-Phase (RP) chromatography is required for final resolution.[1][2]

Physicochemical Properties

| Property | Characteristic | Implication for Isolation |

| Polarity | Moderate-High | Soluble in MeOH, EtOH, CHCl3-MeOH mixtures.[1] Insoluble in Hexane/Pet-Ether.[1] |

| UV Absorption | Weak/Moderate ( | Requires low-UV detection or ELSD/CAD.[1][2] |

| Acid Stability | Low (2-deoxy sugars) | Avoid acidic modifiers (TFA, Formic Acid) in mobile phases if possible; use neutral water.[1][2] |

| Partition Coefficient | Lipophilic/Hydrophilic Balance | Partitions effectively into Ethyl Acetate or n-Butanol from water.[1] |

Isolation Workflow Diagram

The following flowchart outlines the fractionation logic, moving from bulk extraction to high-purity isolation.

Figure 1: Step-by-step fractionation workflow for isolating C-21 steroidal glycosides.

Detailed Experimental Protocol

Phase 1: Extraction & Liquid-Liquid Partition

Objective: Remove bulk matrix (cellulose, lipids) and enrich the glycoside fraction.[1][2]

-

Extraction:

-

Extract dried, powdered roots (1.0 kg) with 95% Ethanol (3 x 5L) under reflux (2 hours each) or ultrasonication (30 mins).

-

Combine filtrates and evaporate under reduced pressure (Rotavap) at <50°C to yield a crude residue.

-

-

Partitioning:

-

Suspend the residue in Deionized Water (1L).

-

Defatting: Extract with Petroleum Ether (3 x 1L). Discard the organic layer (contains fats/waxes).[2]

-

Pre-fractionation: Extract the aqueous layer with Chloroform (3 x 1L).[1][2]

-

Note: This removes less polar components (aglycones like Caudatin).[2]

-

-

Target Extraction: Extract the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 x 1L) or n-Butanol (saturated with water).[1][2]

-

Evaporate the Target Layer to dryness.[2]

-

Phase 2: Coarse Fractionation (Silica Gel CC)

Objective: Separate glycosides based on the sugar chain length and polarity.[2]

| Step | Solvent Ratio (v/v) | Target Eluates |

| 1 | 100:0 | Aglycones / Impurities |

| 2 | 20:1 | Target Glycoside Zone |

| 3 | 5:1 | Highly polar saponins / Sugars |

-

Procedure: Collect fractions. Monitor via TLC (Silica plates, develop in CHCl

:MeOH 10:1, spray with 10% H

Phase 3: Intermediate Purification (MCI Gel / ODS)

Objective: Remove pigments and separate closely related glycosides.[2]

-

Stationary Phase: MCI Gel CHP-20P or Diaion HP-20.[1]

-

Mobile Phase: Methanol : Water (MeOH:H

O).[1][2] -

Gradient:

Phase 4: Final Isolation (Semi-Prep HPLC)

Objective: Isolate the specific 4'''-O-beta-D-cymaropyranoside isomer from other Otophylloside congeners.[1][2]

-

Instrument: HPLC with UV (DAD) detector.

-

Column: C18 (ODS) Semi-preparative column (e.g., YMC-Pack ODS-A, 5

m, 250 x 10 mm).[1][2] -

Mobile Phase System: Acetonitrile (MeCN) : Water (H

O).[1][2] -

Isocratic Optimization:

-

A gradient is often unnecessary for the final step.[2] An isocratic hold provides better resolution for stereoisomers.[2]

-

Recommended Condition: MeCN : H

O (35:65 to 45:55) .[1][2] -

Note: If separation is poor, add 0.1% Formic Acid only if absolutely necessary, but neutral conditions are safer for cymarose.[1]

-

| Parameter | Setting |

| Flow Rate | 2.0 - 3.0 mL/min (for 10mm ID column) |

| Temperature | 25°C - 30°C (Constant temperature is critical for reproducibility) |

| Retention Time | Expect elution between 20 - 40 mins depending on %MeCN. |

Identification & Validation

To confirm the identity of Otophylloside B 4'''-O-beta-D-cymaropyranoside versus the alpha-isomer or Otophylloside B itself:

-

Mass Spectrometry (ESI-MS):

-

NMR Spectroscopy (

C &-

Anomeric Protons: Check for the specific coupling constants (

values) of the anomeric protons to confirm the -

Cymarose Signals: Identify the characteristic methoxy groups (

) and the methyl doublets.[1][2]

-

References

-

Li, J. L., et al. (2015). Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole.[1][2][4] Journal of Natural Products, 78(7), 1548-1555.[1][2][4] [1][2]

-

Mu, Q. Z., et al. (1986). Two new antiepilepsy compounds – otophyllosides A and B. Science in China Series B, 29(3), 295-301.[1][2]

-

Zhao, Y. B., et al. (2014). C21 steroids from roots of Cynanchum otophyllum.[1][2][5] China Journal of Chinese Materia Medica, 39(8), 1450-1456.[1][2]

-

Ambeed. Otophylloside B 4'''-O-beta-D-cymaropyranoside Product Data.

-

ChemFaces. Otophylloside B 4'''-O-beta-D-cymaropyranoside Technical Sheet.

Sources

- 1. Acanthoside B | C28H36O13 | CID 45482321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Otophylloside B 4'''-O-α-L-cymaropyranoside | Cryptolepis | Ambeed.com [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]

Application Note: Preparation of Otophylloside B 4'''-O-beta-D-cymaropyranoside Stock Solutions

Introduction

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a highly bioactive C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid (Qingyangshen), a plant endemic to Southwest China[1]. In recent pharmacological studies, this compound has demonstrated significant potential in neuroprotection, anti-aging, and antiepileptic applications. It acts by suppressing pentylenetetrazole (PTZ)-induced seizure-like locomotor activity [1] and protecting against amyloid-beta (Aβ) toxicity in Caenorhabditis elegans models of Alzheimer's disease [2].

Due to its complex steroidal structure and extended sugar chain, Otophylloside B 4'''-O-beta-D-cymaropyranoside exhibits specific solubility constraints. This application note provides drug development professionals and researchers with a self-validating, causally-explained protocol for preparing stable in vitro and in vivo stock solutions.

Physicochemical Properties & Mechanistic Overview

Understanding the physicochemical properties of the compound is critical for predicting its behavior in various solvent systems. The hydrophobic steroidal core necessitates organic solvents for initial dissolution, while the hydrophilic glycosidic chain allows for subsequent aqueous integration if properly formulated [3].

Table 1: Physicochemical Properties

| Property | Specification |

| Nomenclature | Otophylloside B 4'''-O-beta-D-cymaropyranoside |

| CAS Number | 171422-85-8 |

| Chemical Formula | C₅₆H₉₀O₁₉ |

| Molecular Weight | 1067.31 g/mol |

| Appearance | White to off-white crystalline solid/powder |

| Max Solubility (DMSO) | ~5 mg/mL (~4.68 mM) Requires sonication [3] |

| Storage (Solid) | -20°C (3 years), protect from light and moisture |

| Storage (In Solvent) | -80°C (up to 6 months), aliquot to avoid freeze-thaw |

Mechanistic Pathway

The neuroprotective efficacy of Otophylloside B is driven by its ability to modulate specific transcription factors. It upregulates the heat shock transcription factor (HSF-1) and activates the FOXO transcription factor DAF-16. This dual activation leads to the upregulation of heat shock proteins (hsp-12.6, hsp-16.2, hsp-70) and superoxide dismutase (sod-3), which collectively decrease Aβ mRNA expression, reduce Aβ deposition, and extend organismal lifespan [2].

Fig 1: Neuroprotective signaling pathway of Otophylloside B via HSF-1 and DAF-16 activation.

Preparation of In Vitro Stock Solutions (DMSO)

For cell culture and in vitro enzymatic assays, Dimethyl Sulfoxide (DMSO) is the optimal solvent. Because the maximum solubility is approximately 5 mg/mL (4.68 mM), attempting to create highly concentrated stocks (e.g., 10 mM) will result in precipitation.

Causality of the Protocol

-

Why DMSO? The high dielectric constant of DMSO disrupts the crystalline lattice of the steroidal core.

-

Why Sonication? The extended tetrasaccharide chain can cause the compound to form transient micro-aggregates. Sonication provides the acoustic cavitation necessary to break these aggregates and achieve a homogenous molecular dispersion.

-

Why Aliquoting? Repeated freeze-thaw cycles cause localized concentration gradients during freezing, leading to irreversible precipitation and degradation of the glycosidic bonds.

Step-by-Step Protocol

-

Equilibration: Allow the sealed vial of Otophylloside B 4'''-O-beta-D-cymaropyranoside to equilibrate to room temperature for 30 minutes before opening. Self-validation: Condensation inside the vial indicates premature opening, which introduces water and compromises DMSO solubility.

-

Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial based on Table 2.

-

Agitation: Vortex the solution vigorously for 60 seconds.

-

Sonication: Place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. Self-validation: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, warm the water bath to 37°C and sonicate for an additional 5 minutes.

-

Storage: Aliquot the clear working solution into sterile, light-protected microcentrifuge tubes. Store immediately at -80°C.

Table 2: Reconstitution Volumes for Specific Molarities (DMSO)

| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1.0 mM | 0.9369 mL | 4.6847 mL | 9.3693 mL |

| 2.0 mM | 0.4685 mL | 2.3423 mL | 4.6847 mL |

| 4.0 mM | 0.2342 mL | 1.1712 mL | 2.3423 mL |

(Note: Concentrations above 4.5 mM are not recommended due to the risk of supersaturation and spontaneous precipitation).

Preparation of In Vivo Formulation

Administering hydrophobic steroidal glycosides to animal models requires a specialized vehicle to prevent embolism or erratic bioavailability. The standard, field-validated formulation for Otophylloside B is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3].

Causality of the Formulation

-

10% DMSO: Acts as the primary co-solvent to dissolve the active pharmaceutical ingredient (API) at the molecular level.

-

40% PEG300: A hydrophilic polymer that acts as a co-solvent and prevents the API from crashing out when introduced to aqueous environments.

-

5% Tween 80: A non-ionic surfactant. It reduces the surface tension between the hydrophobic steroidal core and the aqueous phase, forming stable micelles.

-

45% Saline: Provides isotonicity for intravenous or intraperitoneal injection.

Fig 2: Step-by-step in vivo formulation workflow for Otophylloside B stock solutions.

Step-by-Step Protocol (Example for 1 mL of 1 mg/mL solution)

Critical Rule: Solvents MUST be added sequentially. Do not pre-mix the vehicle.

-

Primary Dissolution: Weigh 1.0 mg of Otophylloside B 4'''-O-beta-D-cymaropyranoside into a sterile tube. Add 100 µL of DMSO. Vortex and sonicate until the solution is completely clear. Self-validation: If the solution is cloudy here, the entire formulation will fail.

-

Polymer Addition: Add 400 µL of PEG300 to the tube. Vortex vigorously for 30 seconds to ensure the PEG300 thoroughly coats the solvated API molecules.

-

Surfactant Addition: Add 50 µL of Tween 80. Because Tween 80 is highly viscous, pipette slowly and use a positive displacement pipette if available. Vortex for 60 seconds until homogenous.

-

Aqueous Phase: Add 450 µL of 0.9% sterile Saline dropwise while gently swirling the tube.

-

Final Quality Control: Inspect the final 1 mL solution under a light source. It should be a clear, single-phase liquid. If phase separation or micro-crystals appear, discard and restart.

-

Administration: In vivo working solutions should be prepared fresh and used immediately. Do not freeze the final formulated vehicle.

References

-

Li, J. L., et al. (2015). "Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole." Journal of Natural Products, 78(7), 1548-1555. Available at:[Link]

-

Yang, J., et al. (2017). "Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease." Natural Products and Bioprospecting, 7(2), 207-214. Available at:[Link]

Application Note: In Vitro Cytotoxicity Assay Protocols for Otophylloside B 4'''-O-beta-D-cymaropyranoside

Introduction & Compound Profile

Otophylloside B 4'''-O-beta-D-cymaropyranoside is a complex C-21 steroidal glycoside derived from Cynanchum otophyllum (Qingyangshen). This compound belongs to a class of phytochemicals known for potent antitumor activity, primarily mediated through the mitochondrial apoptotic pathway.

Unlike simple small molecules, this compound presents specific challenges in in vitro assays due to its amphiphilic nature (steroidal aglycone coupled with a deoxy-sugar oligosaccharide chain). The presence of cymarose moieties renders the molecule sensitive to acid hydrolysis, while its high molecular weight (~1000+ Da depending on exact glycosylation) requires careful solubilization to prevent micro-precipitation in aqueous culture media.

Key Physicochemical Characteristics

| Feature | Description | Impact on Protocol |

| Class | C-21 Steroidal Glycoside | Targets Na+/K+-ATPase and mitochondrial membranes. |

| Solubility | Lipophilic core / Hydrophilic tail | Requires DMSO for stock; prone to precipitation in high-serum media. |

| Stability | Acid-labile (Cymarose linkage) | CRITICAL: Avoid acidic buffers (pH < 6.0). Store stocks at -80°C. |

| Target Lines | HeLa, A549, MCF-7, U251 | Effective against solid tumors and gliomas (crosses BBB). |

Pre-Assay Preparation & Handling

Reagent Preparation

Objective: Create a stable stock solution without degrading the glycosidic bonds.

-

Weighing: Weigh 1.0 mg of Otophylloside B derivative using a microbalance (readability 0.001 mg).

-

Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO). Do not use ethanol or methanol for long-term stock storage as they can evaporate and alter concentration.

-

Solubilization:

-

Dissolve to a master stock concentration of 10 mM .

-

Calculation: Volume (µL) = [Mass (mg) / MW (mg/mmol)] * 10^6 / 10 mM.

-

Vortex gently for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 1 minute.

-

-

Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -80°C. Stable for 6 months.

Working Solution (Serial Dilution)

Critical Step: To prevent "crashing out" (precipitation) when moving from 100% DMSO to aqueous media.

-

Intermediate Dilution: Prepare a 100x intermediate in PBS (e.g., dilute 10 mM stock to 1 mM).

-

Final Dilution: Dilute the intermediate into pre-warmed (37°C) Complete Culture Media.

-

Final DMSO Limit: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid vehicle toxicity.

Core Protocol: Cell Viability Screening (CCK-8 Assay)

Rationale: While MTT is standard, we recommend CCK-8 (Cell Counting Kit-8) for this steroidal glycoside. MTT requires solubilization of formazan crystals with DMSO/SDS, which can interact with residual glycosides or cause error if the steroid precipitates. CCK-8 produces a water-soluble formazan, reducing handling steps and error.

Experimental Workflow

Figure 1: Optimized workflow for high-throughput cytotoxicity screening of steroidal glycosides.

Step-by-Step Procedure

-

Seeding: Seed cancer cells (e.g., A549 or U251) into 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media.

-

Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment:

-

Aspirate old media.

-

Add 100 µL of fresh media containing the Otophylloside derivative at concentrations: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM.

-

Controls:

-

Negative:[1] Media + 0.5% DMSO (Vehicle).

-

Positive: Paclitaxel or Doxorubicin (standard reference).

-

Blank: Media only (no cells).

-

-

-

Exposure: Incubate for 48 hours.

-

Quantification:

-

Add 10 µL of CCK-8 reagent per well.

-

Incubate for 1–4 hours (check color development every hour).

-

Measure Absorbance (OD) at 450 nm using a microplate reader.

-

Data Analysis

Calculate % Viability:

Mechanistic Validation: Apoptosis & Mitochondrial Pathway

C-21 steroidal glycosides typically induce apoptosis via the intrinsic (mitochondrial) pathway. The following assays validate this mechanism.

Annexin V-FITC / PI Staining (Flow Cytometry)

Purpose: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Culture: Seed cells in 6-well plates (2 x 10⁵ cells/well).

-

Treat: Apply IC50 and 2x IC50 concentrations for 24 hours.

-

Harvest: Trypsinize cells (collect supernatant to catch floating dead cells).

-

Stain: Wash with cold PBS. Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).[1]

-

Analyze: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

Mitochondrial Membrane Potential (JC-1 Assay)

Purpose: Confirm mitochondrial depolarization, a hallmark of Otophylloside activity.

-

Stain: Treat cells as above. Add JC-1 dye (2 µM) for 20 mins.

-

Observation:

-

Healthy Mitochondria: Red aggregates.

-

Depolarized (Apoptotic): Green monomers.

-

-

Result: A shift from Red

Green fluorescence indicates successful mitochondrial targeting.

Mechanism of Action Visualization

The following diagram illustrates the validated signaling pathway for Cynanchum steroidal glycosides, providing a logic map for downstream Western Blot target selection.

Figure 2: Proposed signaling cascade. Otophylloside B derivatives typically disrupt mitochondrial potential, shifting the Bax/Bcl-2 ratio to trigger the Caspase cascade.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Wells | High concentration or cold media | Warm media to 37°C before adding drug. Do not exceed 100 µM in screening. |

| High Background OD | Drug color interference | Include a "Drug Only" blank (no cells) and subtract this value. |

| Inconsistent IC50 | Evaporation or Edge Effect | Fill outer wells with PBS (do not use for data). Use breathable plate seals. |

| Low Activity | Hydrolysis of Cymarose | Check pH of buffers. Ensure stock was not freeze-thawed repeatedly (>3 times). |

References

-

Wang, L., et al. (2025). "New C21-steroidal glycosides with cytotoxic activities from Cynanchum otophyllum roots."[2] Bioscience, Biotechnology, and Biochemistry. [2]

-

Zhang, M., et al. (2018). "C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum."[3] Bioorganic & Medicinal Chemistry Letters, 28(9), 1520-1524.[3] [4]

-

Dong, J., et al. (2020). "Potential neurotrophic activity and cytotoxicity of selected C21 steroidal glycosides from Cynanchum otophyllum."[5] Medicinal Chemistry Research, 29, 549–555.[5]

-

Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.

Sources

Application Note: Multi-Dimensional Chromatographic Purification of Cymaropyranosides

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Natural Product Chemistry & Preparative Chromatography

Executive Summary & Chemical Context

Cymaropyranosides are a highly bioactive class of C21 steroidal (pregnane) glycosides characterized by the presence of cymarose (2,6-dideoxy-3-O-methyl-ribo-hexopyranose) in their oligosaccharide chains[1][2]. Frequently isolated from plant species such as Cynanchum auriculatum and Asclepias incarnata, these compounds exhibit potent pharmacological properties, including tumor cell cycle arrest, apoptosis induction, and appetite suppression[2][3][4].

From a chromatographic perspective, purifying cymaropyranosides is notoriously difficult. They are amphiphilic molecules—possessing a highly lipophilic steroidal aglycone core coupled with a polar, multi-unit sugar chain[5][6]. Furthermore, plant extracts typically contain complex mixtures of closely related structural analogs (epimers, varying sugar chain lengths, and different acylation states at C-12 or C-20)[1][4]. As a Senior Application Scientist, I have designed this protocol to move beyond basic isolation, utilizing an orthogonal, multi-dimensional chromatographic strategy that exploits specific structural features of the target molecules while strictly preserving their chemical integrity.

Mechanistic Principles & Causality

To achieve >99% purity without degrading the target compound, experimental choices must be driven by the molecule's fundamental chemistry.

The Acid-Lability Constraint

The most critical failure point in purifying cymaropyranosides is unintended degradation. Cymarose is a 2,6-dideoxy sugar. The absence of an electron-withdrawing hydroxyl group at the C-2 position makes the anomeric center exceptionally prone to oxocarbenium ion formation[7]. Consequently, the glycosidic bond is highly susceptible to acid hydrolysis[7].

-

Causality: If acidic mobile phase modifiers (e.g., 0.1% TFA or Formic Acid) are used during HPLC, the oligosaccharide chain will rapidly cleave, artificially reducing yield and generating free aglycones and sugars[4][7].

-

Solution: All chromatographic steps must utilize strictly neutral mobile phases (e.g., pure Water/Methanol or Water/Acetonitrile).

Caption: Logical relationship demonstrating the critical need for neutral mobile phases to prevent acid hydrolysis of 2,6-dideoxy sugars.

Orthogonal Selectivity Strategy

A single chromatographic dimension is insufficient for these complex mixtures. We employ an orthogonal approach:

-

Normal-Phase (NP) Silica Gel: Separates primarily based on the polarity of the oligosaccharide chain (hydrogen bonding). It effectively groups glycosides by the number of sugar units[6].

-

Reversed-Phase (RP-18): Separates based on the hydrophobicity of the steroidal aglycone. It resolves compounds that have identical sugar chains but differ in aglycone acylation (e.g., tigloyl vs. acetyl groups)[4][7].

Quantitative Chromatographic Parameters

The following table summarizes the optimized parameters for the multi-dimensional purification workflow.

| Purification Phase | Stationary Phase | Mobile Phase System | Separation Mechanism | Target Impurities Removed |

| 1st Dimension (Bulk) | Silica Gel (200–300 mesh) | CHCl₃ : MeOH (Gradient: 100:0 to 80:20) | Normal-Phase (H-bonding) | Highly polar tannins, free aglycones, plant pigments |

| 2nd Dimension (Enrichment) | RP-18 Silica (40–63 µm) | MeOH : H₂O (Gradient: 40% to 90% MeOH) | Reversed-Phase (Hydrophobic) | Glycosides with differing sugar chain lengths |

| 3rd Dimension (Polishing) | C18 Prep-HPLC (5 µm) | MeCN : H₂O (Isocratic or shallow gradient) | High-Resolution RP | Aglycone epimers, minor acylation variants |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the process before proceeding to the next dimension.

Phase 1: Extraction and Defatting

Causality: Raw plant extracts contain massive amounts of non-polar lipids and chlorophylls that will irreversibly foul silica gel columns and distort separation bands.

-

Extraction: Macerate dried, pulverized plant roots (e.g., C. auriculatum) in 80% Methanol at room temperature for 72 hours[1][2]. Filter and concentrate under reduced pressure at <40°C to yield a crude extract.

-

Suspension & Defatting: Suspend the crude extract in distilled water. Partition sequentially with Hexane (3 × equal volume)[2]. Discard the hexane layer (contains lipids).

-

Enrichment: Partition the remaining aqueous layer with Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), followed by n-Butanol (n-BuOH)[2][6]. The cymaropyranosides will predominantly concentrate in the CHCl₃ and n-BuOH fractions.

-

Validation Check: Perform Thin-Layer Chromatography (TLC) on silica gel GF254 using CHCl₃:MeOH (9:1). Spray with 10% H₂SO₄ in ethanol and heat to 105°C. Cymaropyranosides will appear as distinct dark purple/brown spots[1].

Phase 2: Normal-Phase Silica Gel Chromatography (1st Dimension)

-

Column Packing: Slurry-pack a glass column with 200–300 mesh silica gel using pure CHCl₃[1].

-

Sample Loading: Dry-load the enriched fraction by dissolving it in a minimal amount of methanol, mixing with a small amount of silica gel, drying to a powder, and applying it to the top of the column bed.

-

Elution: Run a step gradient of CHCl₃:MeOH, starting at 100:0, then 95:5, 90:10, 85:15, and 80:20[6].

-

Fraction Collection: Collect fractions in 50 mL increments.

-

Validation Check: Pool fractions based on TLC profiles. Fractions eluting between 90:10 and 85:15 typically contain the di- and tri-glycosides (including cymaropyranosides)[3][6].

Phase 3: Reversed-Phase RP-18 Flash Chromatography (2nd Dimension)

Causality: NP silica cannot easily resolve glycosides with identical sugar counts but different aglycone acylations. RP-18 flips the selectivity to focus on the lipophilic core.

-

Column Preparation: Pack a column with RP-18 silica gel (40–63 µm) and equilibrate with 40% MeOH in H₂O[1][8].

-

Elution: Apply the pooled active fractions from Phase 2. Elute with a gradient of MeOH:H₂O (40:60 → 50:50 → 60:40 → 70:30 → 90:10)[6].

-

Validation Check: Analyze fractions via analytical LC-MS (ESI+ mode). Look for the characteristic [M+Na]⁺ adducts, as cymaropyranosides ionize poorly in standard [M+H]⁺ without acidic modifiers[4][9].

Phase 4: Preparative HPLC Polishing (3rd Dimension)

-

Setup: Utilize a Preparative HPLC system equipped with a C18 column (e.g., 250 × 20 mm, 5 µm) and a UV/Vis or ELSD detector[2].

-

Method: Run an isocratic or very shallow gradient of Acetonitrile (MeCN) and Water (e.g., 45% MeCN isocratic for 30 minutes)[5][6]. Strictly avoid TFA or formic acid.

-

Collection: Collect the major peaks. This step resolves the final epimeric mixtures, yielding cymaropyranosides at >99% purity[2].

-

Final Drying: Remove solvents using a rotary evaporator at low temperature (<35°C) to prevent thermal degradation[10].

Workflow Visualization

Caption: End-to-end multi-dimensional chromatographic workflow for isolating high-purity cymaropyranosides.

References

1.[1] Three New Steroidal Glycosides from the Roots of Cynanchum auriculatum. MDPI. URL: 2.[3] US6376657B1 - Pharmaceutical compositions having appetite suppressant activity. Google Patents. URL: 3.[2] A C21-Steroidal Glycoside Isolated from the Roots of Cynanchum auriculatum Induces Cell Cycle Arrest and Apoptosis in Human Gastric Cancer SGC-7901 Cells. PMC. URL: 4.[8] Chemical Constituents of Cynanchum auriculatum. PubMed. URL: 5.[4] Cardenolide and Oxypregnane Glycosides from the Root of Asclepias incarnata L. Chemical & Pharmaceutical Bulletin. URL: 6.[5] seco-Pregnane Glycosides from Australian Caustic Vine (Cynanchum viminale subsp. australe). NSF. URL: 7.[6] Pregnane Glycosides. ResearchGate. URL: 8.[9] Overview of Pregnane Glycosides. Scribd. URL: 9.[7] Pregnane steroidal glycosides and their cytostatic activities. Oxford Academic. URL: 10.[10] Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. A C21-Steroidal Glycoside Isolated from the Roots of Cynanchum auriculatum Induces Cell Cycle Arrest and Apoptosis in Human Gastric Cancer SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6376657B1 - Pharmaceutical compositions having appetite suppressant activity - Google Patents [patents.google.com]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. [Chemical Constituents of Cynanchum auriculatum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Application Note: LC-MS/MS Quantitation of Otophylloside B 4'''-O-beta-D-cymaropyranoside

This is a comprehensive Application Note and Protocol for the LC-MS detection of Otophylloside B 4'''-O-beta-D-cymaropyranoside , designed for researchers in pharmacokinetics and natural product chemistry.

Abstract

This guide details the method development and validation parameters for the quantification of Otophylloside B 4'''-O-beta-D-cymaropyranoside (CAS: 171422-85-8), a bioactive C-21 steroidal glycoside derived from Cynanchum otophyllum. Due to the compound's labile glycosidic linkages and high molecular weight (MW 1067.30), standard bioanalytical methods often fail to preserve the intact molecule. This protocol utilizes a soft-ionization ESI+ approach on a Triple Quadrupole (QqQ) system, leveraging sodium adduct transitions for maximum sensitivity.

Compound Profile & Analytical Challenges

| Feature | Specification |

| Target Name | Otophylloside B 4'''-O-beta-D-cymaropyranoside |

| CAS Number | 171422-85-8 |

| Molecular Formula | C₅₆H₉₀O₁₉ |

| Molecular Weight | 1067.30 Da |

| Core Structure | C-21 Steroid (Qingyangshengenin type) + Oligosaccharide chain |

| Key Challenge | In-Source Fragmentation: The terminal cymarose units are highly labile. High declustering potentials (DP) can strip sugars before detection, leading to false negatives. |

| Ionization Mode | ESI Positive (+): Forms stable [M+Na]⁺ and [M+NH₄]⁺ adducts. Protonated [M+H]⁺ is often weak or unstable. |

Experimental Workflow (Logic & Causality)

The workflow is designed to minimize hydrolysis while maximizing ionization efficiency. We utilize a "dilute-and-shoot" or simple protein precipitation strategy to avoid acid-catalyzed degradation common in SPE elution steps.

Figure 1: Optimized bioanalytical workflow minimizing thermal and chemical degradation.

Detailed Protocol

Sample Preparation

Rationale: C-21 glycosides are relatively stable in alcohols but degrade in acidic aqueous solutions over time.

-

Aliquot: Transfer 50 µL of plasma/cell homogenate to a 1.5 mL tube.

-

Precipitation: Add 150 µL of Ice-Cold Methanol containing Internal Standard (e.g., Digoxin or Otophylloside A at 100 ng/mL).

-

Note: Avoid pure Acetonitrile as it may cause precipitation of polar glycosides; MeOH ensures better solubility.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 12,000 x g for 10 minutes at 4°C.

-

Transfer: Move 100 µL of supernatant to an LC vial with a glass insert.

-

Dilution (Optional): If peak shape is poor, dilute 1:1 with mobile phase A (Water) to match initial gradient conditions.

Liquid Chromatography (LC) Parameters

Rationale: A C18 column provides the necessary hydrophobicity to retain the steroid core. Formic acid is kept low (0.05-0.1%) to prevent on-column hydrolysis.

-

Instrument: Agilent 1290 Infinity II or Shimadzu Nexera X2.

-

Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm, 100 Å).

-

Column Temp: 40°C (Controls backpressure and improves mass transfer).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Critical: Ammonium formate promotes [M+NH₄]⁺ or stabilizes [M+Na]⁺ formation.

-

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 30% | Initial Hold |

| 1.00 | 30% | Load Sample |

| 8.00 | 95% | Elution of Target |

| 10.00 | 95% | Wash |

| 10.10 | 30% | Re-equilibration |

| 13.00 | 30% | Stop |

Mass Spectrometry (MS/MS) Parameters

Rationale: The target molecule (MW 1067) forms a dominant Sodium adduct ([M+Na]⁺ = 1090.3). Fragmentation typically involves the sequential loss of sugar units (Cymarose = 144 Da).

-

Source: ESI Positive (+)[1]

-

Spray Voltage: 4500 V

-

Gas Temp: 350°C (Keep moderate to prevent thermal degradation).

-

Gas Flow: 10 L/min.

-

Nebulizer: 45 psi.

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Otophylloside B 4'''-Cym | 1090.3 [M+Na]⁺ | 946.3 [M+Na-Cym]⁺ | 35 | Quantifier |

| Otophylloside B 4'''-Cym | 1090.3 [M+Na]⁺ | 802.2 [M+Na-2Cym]⁺ | 55 | Qualifier |

| Otophylloside B (Parent) | 946.2 [M+Na]⁺ | 802.2 [M+Na-Cym]⁺ | 35 | Monitor |

Note: The Quantifier transition (1090.3 -> 946.3) corresponds to the loss of the terminal cymarose unit (144 Da).

Fragmentation Pathway & Mechanism

Understanding the fragmentation is crucial for confirming identity. The molecule fragments from the "outside in," losing sugar units sequentially.

Figure 2: ESI+ Fragmentation pathway showing sequential glycosidic bond cleavage.

Troubleshooting & Optimization

Issue 1: Low Sensitivity

-

Cause: Sodium adducts are ubiquitous but can be suppressed by high background sodium.

-

Solution: Add Ammonium Formate (2-5 mM) to Mobile Phase A. This may shift the dominant ion to [M+NH₄]⁺ (m/z 1085.3). If so, update MRM to 1085.3 -> 941.3 (Loss of Cymarose).

-

Check: Ensure glassware is silanized to prevent adsorption of the large hydrophobic glycoside.

Issue 2: Peak Tailing

-

Cause: Interaction of the steroid core with free silanols on the column.

-

Solution: Increase column temperature to 50°C or switch to an end-capped column (e.g., Waters BEH C18).

Issue 3: In-Source Decay

-

Cause: Declustering Potential (DP) or Fragmentor voltage is too high, breaking the labile sugar bond before the quadrupole.

-

Solution: Perform a "Source Ramp" experiment. Inject a standard and ramp the Fragmentor from 80V to 200V. Select the voltage that maximizes the Precursor (1090.3) and minimizes the fragment (946.3).

References

-

Li, J. L., et al. (2015). "Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole." Journal of Natural Products, 78(7), 1548-1555. Link

-

Yang, J., et al. (2017). "Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer’s Disease."[2] Natural Products and Bioprospecting, 7(2), 207–214.[2] Link

-

TargetMol. "Otophylloside B 4'''-O-beta-D-cymaropyranoside Product Data Sheet." TargetMol Catalog, CAS: 171422-85-8. Link

-

Dou, J., et al. (2018). "C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum." Bioorganic & Medicinal Chemistry Letters, 28(8), 1321-1326. Link

-

Shimadzu Application News. "Structural Characterization of Pregnane Glycosides from Cynanchum auriculatum by LC-IT-TOF-MS." Shimadzu Corporation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction of Otophylloside B 4'''-O-beta-D-cymaropyranoside

Welcome to the technical support guide for the extraction and purification of Otophylloside B 4'''-O-beta-D-cymaropyranoside. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the isolation of this C21 steroidal glycoside from its natural sources, primarily the roots of Cynanchum otophyllum.[1][2]

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses foundational knowledge critical for developing a robust extraction strategy.

Q1: What is Otophylloside B 4'''-O-beta-D-cymaropyranoside and why is its extraction challenging?

A: Otophylloside B 4'''-O-beta-D-cymaropyranoside is a complex C21 steroidal glycoside, a class of compounds often referred to as cardiac glycosides due to their biological activities.[3][4] Its structure consists of a steroidal aglycone core linked to a chain of sugar molecules. The extraction is challenging due to several factors:

-

Sensitivity: The glycosidic linkages connecting the sugar units are susceptible to cleavage (hydrolysis) under acidic or strongly alkaline conditions, as well as high temperatures, which can degrade the target compound.[5]

-